Propyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride
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Overview
Description
Propylphenidate hydrochloride is a piperidine-based stimulant drug closely related to methylphenidate. It is structurally characterized by the replacement of the methyl ester in methylphenidate with a propyl ester. This compound is known for its psychoactive properties and has been used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propylphenidate hydrochloride involves the esterification of 2-phenyl-2-(piperidin-2-yl)acetic acid with propanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of propylphenidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Propylphenidate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Propylphenidate can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.
Medicine: Explored as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and cognitive enhancers
Mechanism of Action
Propylphenidate hydrochloride exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking their function and prolonging the action of these neurotransmitters .
Comparison with Similar Compounds
Methylphenidate: The most well-known compound, widely used for ADHD treatment.
Ethylphenidate: Similar to methylphenidate but with an ethyl ester.
Isopropylphenidate: Features an isopropyl ester, known for its sustained dopaminergic activity.
4-Fluoromethylphenidate: Contains a fluorine atom, offering unique pharmacological properties
Propylphenidate hydrochloride is unique due to its propyl ester, which affects its pharmacokinetic and pharmacodynamic profile, making it distinct from other phenidates .
Properties
Molecular Formula |
C16H24ClNO2 |
---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
propyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-12-19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H |
InChI Key |
MWNJGZNPSNSPIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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